4-(4-Aminomethoxyphenyl)methoxyaniline
Description
4-(4-Aminomethoxyphenyl)methoxyaniline is a substituted aniline derivative featuring two methoxy (-OCH₃) groups and an amine (-NH₂) group. The methoxy substituents are positioned para to the amine group on separate aromatic rings, creating a dimeric structure. This compound is structurally related to methoxyaniline isomers (e.g., 4-methoxyaniline, or para-anisidine) but distinguishes itself through its extended aromatic framework and additional functional groups.
Properties
IUPAC Name |
4-[[4-(aminomethoxy)phenyl]methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-10-18-14-5-1-11(2-6-14)9-17-13-7-3-12(16)4-8-13/h1-8H,9-10,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJNPAHQVKCTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N)OCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927944 | |
| Record name | 4-{[4-(Aminomethoxy)phenyl]methoxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-53-9 | |
| Record name | 4-{[4-(Aminomethoxy)phenyl]methoxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40927944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-aminomethoxyphenyl)methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-(4-Aminomethoxyphenyl)methoxyaniline typically involves the nucleophilic substitution reaction between aminomethanol and p-nitrophenol. One common method includes the following steps:
Nucleophilic Substitution:
p-Nitrophenol reacts with aminomethanol under controlled conditions to form the desired product.Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
4-(4-Aminomethoxyphenyl)methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-(4-Aminomethoxyphenyl)methoxyaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(4-Aminomethoxyphenyl)methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Electron-Donating Effects : Methoxy groups enhance electron density, improving reactivity in catalytic systems (e.g., photocatalytic oxidative coupling) .
- For example, 3'-chloro-4'-methoxyaniline shows antileishmanial activity, while triazine derivatives with methoxyaniline exhibit AChE inhibition .
- Toxicity: 4-Methoxyaniline is highly toxic (carcinogenic and releases NOx vapors), limiting its direct use .
Toxicity and Environmental Impact
- 4-Methoxyaniline: Classified as carcinogenic; requires advanced oxidation processes (AOPs) for wastewater treatment to mitigate environmental release .
- Methoxyaniline Derivatives : Toxicity varies with substitution. For example, electron-withdrawing groups (e.g., -Cl, -CF₃) in antileishmanial agents reduce human cell toxicity while enhancing selectivity .
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